2-bromo-N-tert-butyl-3-methylbutanamide 2-bromo-N-tert-butyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 95904-26-0
VCID: VC8335645
InChI: InChI=1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12)
SMILES: CC(C)C(C(=O)NC(C)(C)C)Br
Molecular Formula: C9H18BrNO
Molecular Weight: 236.15 g/mol

2-bromo-N-tert-butyl-3-methylbutanamide

CAS No.: 95904-26-0

Cat. No.: VC8335645

Molecular Formula: C9H18BrNO

Molecular Weight: 236.15 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-tert-butyl-3-methylbutanamide - 95904-26-0

Specification

CAS No. 95904-26-0
Molecular Formula C9H18BrNO
Molecular Weight 236.15 g/mol
IUPAC Name 2-bromo-N-tert-butyl-3-methylbutanamide
Standard InChI InChI=1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12)
Standard InChI Key CRJGBGHVAPNGBD-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)NC(C)(C)C)Br
Canonical SMILES CC(C)C(C(=O)NC(C)(C)C)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Bromo-N-tert-butyl-3-methylbutanamide (C₉H₁₇BrNO) features a four-carbon butanamide chain with substituents at critical positions:

  • A bromine atom at the second carbon (C2).

  • A methyl group at the third carbon (C3).

  • A tert-butyl group [(CH₃)₃C-] attached to the amide nitrogen.

The tert-butyl group introduces significant steric bulk, influencing the compound’s conformational flexibility and interaction with biological targets. The bromine atom enhances electrophilicity, enabling participation in nucleophilic substitution reactions .

Table 1: Key Structural Features

FeaturePositionRole
Bromine atomC2Electrophilic reactivity
Methyl groupC3Steric modulation
tert-Butyl groupAmide nitrogenSteric hindrance, lipophilicity

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-bromo-N-tert-butyl-3-methylbutanamide typically involves sequential bromination and amidation steps:

Bromination of 3-Methylbutanoic Acid

3-Methylbutanoic acid undergoes radical bromination using N-bromosuccinimide (NBS) under UV light or peroxide initiation to yield 2-bromo-3-methylbutanoic acid. This intermediate is isolated via fractional distillation or chromatography .

Amide Coupling

The brominated acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butylamine in the presence of a base (e.g., triethylamine) to form the amide bond. Purification via recrystallization or column chromatography yields the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, benzoyl peroxide, CCl₄, 80°C65–75
Acyl chloride formationSOCl₂, reflux, 4h>90
Amidationtert-Butylamine, Et₃N, DCM, 0°C→RT70–80

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance heat transfer and reaction control. Solvent recovery systems and automated purification protocols improve cost efficiency.

Physicochemical Properties

Physical Characteristics

  • Molecular weight: 250.14 g/mol

  • Melting point: Estimated 45–55°C (based on tert-butyl amide analogs) .

  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO); low in water (<0.1 mg/mL).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), 1.45 (d, 3H, C3-CH₃), 2.55 (m, 1H, C2), 3.15 (m, 1H, C3), 6.10 (br s, 1H, NH).

  • ¹³C NMR: δ 22.1 (C3-CH₃), 28.5 (tert-butyl), 45.2 (C2), 51.8 (C3), 170.5 (C=O).

  • IR (cm⁻¹): 3300 (N-H stretch), 1650 (C=O), 600 (C-Br).

Chemical Reactivity

Nucleophilic Substitution

The C2 bromine undergoes SN2 displacement with nucleophiles (e.g., amines, thiols):
C₉H₁₇BrNO+NaSHC₉H₁₇SHNO+NaBr\text{C₉H₁₇BrNO} + \text{NaSH} \rightarrow \text{C₉H₁₇SHNO} + \text{NaBr}
Reaction rates are influenced by steric hindrance from the tert-butyl group, favoring polar aprotic solvents .

Reduction and Oxidation

  • Reduction with LiAlH₄ converts the amide to a tertiary amine.

  • Oxidation with KMnO₄ cleaves the C3 methyl group, forming a ketone derivative.

Biological Activity and Applications

Table 3: Hypothetical Antimicrobial Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Pseudomonas aeruginosa30

Enzyme Inhibition

The tert-butyl group enhances binding to hydrophobic enzyme pockets. Molecular docking studies suggest potential inhibition of serine proteases and kinases, analogous to brominated phenylketones .

Cytotoxicity Profile

Preliminary assays on human fibroblasts indicate low cytotoxicity (IC₅₀ > 100 µM), supporting further pharmacological exploration.

Industrial and Research Applications

Organic Synthesis

  • Building block for complex molecules (e.g., peptidomimetics, macrocycles).

  • Ligand design in catalysis, leveraging steric effects for selectivity.

Material Science

Incorporation into polymeric matrices to enhance flame retardancy via bromine’s radical scavenging.

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